molecular formula C10H13N3O B1298024 Piperazin-1-yl(pyridin-3-yl)methanone CAS No. 39640-08-9

Piperazin-1-yl(pyridin-3-yl)methanone

Cat. No. B1298024
CAS RN: 39640-08-9
M. Wt: 191.23 g/mol
InChI Key: VYSFCBZMPSKWOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives involves various methods, including simple and efficient processes, as well as multi-step reactions. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole was achieved through a straightforward process and characterized by spectral analysis . Similarly, a general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues was described, involving reactions with acetylenic dienophiles, catalytic hydrogenation, and ring closure reactions . The synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives was performed using the reductive amination method . These methods highlight the versatility and adaptability of synthetic approaches for piperazine derivatives.

Molecular Structure Analysis

The molecular structures of piperazine derivatives have been characterized using various spectroscopic techniques and X-ray crystallography. For example, the structure of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was confirmed by X-ray diffraction, revealing a monoclinic crystal system and specific conformations for the piperidine and morpholine rings . The crystal structure of 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone was reported as a side product in the synthesis of a new anti-tuberculosis drug candidate . These studies provide detailed insights into the three-dimensional arrangements and stability of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, leading to the formation of complex structures with potential biological activities. The synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile through a three-component reaction at room temperature is an example of the chemical versatility of these compounds . Additionally, the formation of group 12 metal complexes with piperazine derivatives demonstrates the ability of these compounds to participate in coordination chemistry, leading to diverse structures with different geometries .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structures and the nature of their substituents. The solvated molecular salt piperazine-1,4-diium pyridine-2,3-dicarboxylate methanol monosolvate was prepared and analyzed, revealing a three-dimensional network formed by hydrogen bonds . The antiproliferative and antituberculosis activities of certain piperazine derivatives indicate their significant biological properties, which are essential for their potential therapeutic applications . The photoluminescence properties of group 12 metal complexes of piperazine derivatives were also investigated, showing variations in quantum yield due to complexation and the heavy atom perturbation effect .

Scientific Research Applications

Application 1: Anti-tubercular Agent

  • Summary of the Application : Piperazin-1-yl(pyridin-3-yl)methanone has been investigated for its potential use as an anti-tubercular agent. Researchers designed and synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated them for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results/Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Application 2: Derivatization Reagent

  • Summary of the Application : Piperazin-1-yl(pyridin-3-yl)methanone could potentially be used as a derivatization reagent for the carboxyl groups on peptides .

Application 3: Apoptosis Inducing Ability and Tubulin Polymerization Inhibition

  • Summary of the Application : Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, which could potentially include Piperazin-1-yl(pyridin-3-yl)methanone, have been designed and synthesized for their apoptosis inducing ability and tubulin polymerization inhibition .

Application 4: Synthesis of Pyrrolopyridine Derivatives

  • Summary of the Application : Piperazin-1-yl(pyridin-3-yl)methanone could potentially be used as a starting reagent for the synthesis of 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine .

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

While specific future directions for the study of Piperazin-1-yl(pyridin-3-yl)methanone are not detailed in the search results, the compound’s involvement in various chemical reactions and its potential biological activity suggest that it may be a subject of future research in medicinal chemistry and drug discovery .

properties

IUPAC Name

piperazin-1-yl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSFCBZMPSKWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354361
Record name (Piperazin-1-yl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazin-1-yl(pyridin-3-yl)methanone

CAS RN

39640-08-9
Record name (Piperazin-1-yl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-PYRIDINYLCARBONYL)PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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